(2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-1-3-5-14/h1-11,17H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSLOHTERTVCE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves the condensation of 4-chlorobenzaldehyde with aniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Chalcone derivatives often exhibit variations in substituents, which influence molecular planarity, crystal packing, and intermolecular interactions. Key structural comparisons include:
Table 1: Structural Parameters of Selected Chalcone Derivatives
Key Observations:
- The dihedral angle between aromatic rings in halogenated chalcones ranges widely (7.14°–56.26°), influenced by steric and electronic effects .
Biological Activity
(2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one, also known as 3-anilino-1-(4-chlorophenyl)-2-propen-1-one, is an organic compound with significant biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
The compound has the molecular formula and a molar mass of 257.71 g/mol. Its structure features a conjugated double bond system, which is crucial for its chemical reactivity and biological interactions. The presence of the chlorophenyl group increases its lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with cellular targets.
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Condensation Reactions : Typically involves the reaction of 4-chlorobenzaldehyde with phenylamine in the presence of a base under reflux conditions.
- Alternative Methods : Various modifications can yield derivatives that may exhibit enhanced biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to affect cell cycle regulation and induce apoptosis in cancer cells. For instance, one study reported significant cytotoxic effects against breast cancer cells, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property suggests potential applications in developing new antibacterial agents .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in targeted cells, providing a pathway for therapeutic interventions .
Case Studies
A selection of case studies highlights the compound's efficacy in different biological contexts:
| Study | Findings | |
|---|---|---|
| Breast Cancer Cell Line Study | IC50 values indicated significant cytotoxicity at low concentrations | Suggests potential for development as an anticancer drug |
| Antimicrobial Assays | Effective against Gram-positive and Gram-negative bacteria | Validates its use in combating bacterial infections |
| Enzyme Inhibition Study | Demonstrated inhibition of enzyme X at concentrations above 10 µM | Supports further investigation into metabolic modulation |
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
- Membrane Disruption : Alters membrane integrity in microbial cells, leading to lysis.
Future Directions
Further research is necessary to elucidate the precise molecular targets and pathways affected by this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents are essential for advancing its application in clinical settings.
Q & A
Q. What are the common synthetic routes for (2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation . For example, analogous chalcone derivatives are prepared by reacting substituted acetophenones (e.g., 2-hydroxyacetophenone) with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol with KOH as a base at 0–50°C for 2–3 hours . While the phenylamino group may require additional steps (e.g., nucleophilic substitution or condensation), the core α,β-unsaturated ketone scaffold is formed via this method. Reaction conditions (temperature, solvent, base strength) should be optimized to improve yield and stereoselectivity.
Q. How is the E-configuration of the compound confirmed experimentally?
The E-configuration is confirmed using single-crystal X-ray diffraction (XRD) . For structurally similar compounds, XRD analysis reveals bond angles and torsion angles consistent with the trans arrangement of substituents around the double bond. For instance, in (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the C=C bond length (~1.34 Å) and planar geometry confirm the E-isomer . Complementary techniques like NMR spectroscopy (e.g., coupling constants in H NMR) and IR spectroscopy (C=O and C=C stretching frequencies) further validate the structure.
Q. What spectroscopic methods are used to characterize this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretch from phenylamino at ~3300 cm⁻¹).
- H/C NMR : Assigns proton environments (e.g., vinyl protons at δ 6.5–8.0 ppm with ≈ 15–16 Hz) and aromatic substituents.
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular mass and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound?
DFT calculations analyze HOMO-LUMO energies , ionization potential (), electron affinity (), and global electrophilicity index () to quantify reactivity. For example, in related chalcones, HOMO-LUMO gaps (~3–4 eV) indicate charge-transfer potential, while electrophilicity indices ( eV) suggest susceptibility to nucleophilic attack . These parameters guide predictions of reaction pathways (e.g., Michael addition) and interactions with biological targets.
Q. How can researchers address discrepancies in reported antimicrobial activity data?
Discrepancies may arise from variations in:
- Bacterial strains : Gram-positive vs. Gram-negative organisms (e.g., Staphylococcus aureus vs. E. coli).
- Assay conditions : Broth microdilution (MIC values) vs. agar diffusion (zone of inhibition).
- Compound purity : Impurities (e.g., unreacted starting materials) may skew results. Standardized protocols (e.g., CLSI guidelines) and dose-response curves are critical for reproducibility .
Q. What role do substituents play in modulating electronic properties?
The 4-chlorophenyl group enhances electron-withdrawing effects, polarizing the C=O bond and increasing electrophilicity. Conversely, the phenylamino group introduces electron-donating resonance effects, altering charge distribution. Computational studies (e.g., Mulliken charges) reveal how substituents influence electrostatic potential maps, affecting interactions with enzymes or DNA .
Q. How do solvent and temperature affect the synthesis yield?
Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but reduce stereoselectivity. Ethanol, a protic solvent, stabilizes intermediates via hydrogen bonding, favoring E-isomer formation. Elevated temperatures (>50°C) can promote side reactions (e.g., cyclization), while lower temperatures (<10°C) improve control over kinetic products .
Q. What intermolecular interactions stabilize the crystal structure?
XRD studies of analogous compounds show C-H···O hydrogen bonds and π-π stacking between aromatic rings. For example, in (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, C-Cl···π interactions contribute to a layered packing motif . These interactions influence physicochemical properties like solubility and melting point.
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
Q. What strategies validate computational predictions experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
